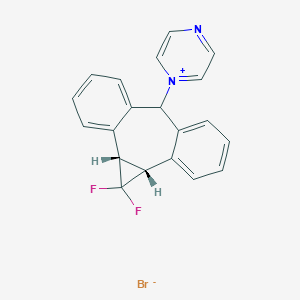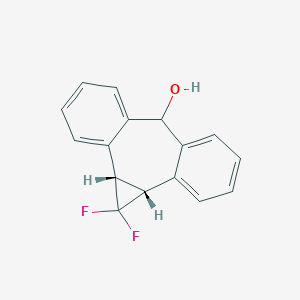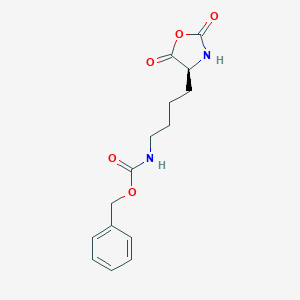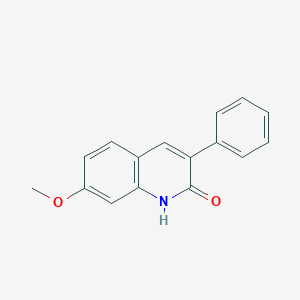
7-Methoxy-3-phenyl-2-quinolinol
Vue d'ensemble
Description
7-Methoxy-3-phenyl-2-quinolinol, also known as MPQ, is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. MPQ is a heterocyclic compound that belongs to the quinolinol family and has a molecular formula of C16H13NO2.
Mécanisme D'action
The mechanism of action of 7-Methoxy-3-phenyl-2-quinolinol is not fully understood. However, it has been suggested that 7-Methoxy-3-phenyl-2-quinolinol exerts its biological and medicinal effects through the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Effets Biochimiques Et Physiologiques
7-Methoxy-3-phenyl-2-quinolinol has been found to exhibit various biochemical and physiological effects. It has been shown to scavenge ROS and protect cells from oxidative stress. 7-Methoxy-3-phenyl-2-quinolinol has also been found to inhibit the production of inflammatory cytokines and reduce inflammation. In addition, 7-Methoxy-3-phenyl-2-quinolinol has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
7-Methoxy-3-phenyl-2-quinolinol has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 7-Methoxy-3-phenyl-2-quinolinol is also stable under various conditions, making it suitable for long-term storage. However, 7-Methoxy-3-phenyl-2-quinolinol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. 7-Methoxy-3-phenyl-2-quinolinol is also sensitive to light and air, which can affect its stability.
Orientations Futures
There are several future directions for the research of 7-Methoxy-3-phenyl-2-quinolinol. One potential direction is to investigate the use of 7-Methoxy-3-phenyl-2-quinolinol as a fluorescent probe for metal ions. Another direction is to explore the potential use of 7-Methoxy-3-phenyl-2-quinolinol as a chelating agent for the treatment of metal overload diseases. In addition, further research is needed to elucidate the mechanism of action of 7-Methoxy-3-phenyl-2-quinolinol and to investigate its potential use in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, 7-Methoxy-3-phenyl-2-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. 7-Methoxy-3-phenyl-2-quinolinol can be synthesized through various methods, including the Skraup synthesis, Pfitzinger reaction, and Friedlander synthesis. 7-Methoxy-3-phenyl-2-quinolinol has been extensively studied for its potential use as a fluorescent probe for metal ions, as a chelating agent for the treatment of metal overload diseases, and for its antioxidant, anti-inflammatory, and anticancer activities. 7-Methoxy-3-phenyl-2-quinolinol has several advantages for lab experiments, including its ease of synthesis and stability. However, it also has some limitations, including its low solubility in water and sensitivity to light and air. There are several future directions for the research of 7-Methoxy-3-phenyl-2-quinolinol, including investigating its potential use in the treatment of various diseases and elucidating its mechanism of action.
Méthodes De Synthèse
7-Methoxy-3-phenyl-2-quinolinol can be synthesized through various methods, including the Skraup synthesis, Pfitzinger reaction, and Friedlander synthesis. The Skraup synthesis involves the condensation of aniline, glycerol, and sulfuric acid with 2-hydroxybenzaldehyde, followed by the addition of methoxyamine hydrochloride. The Pfitzinger reaction involves the reaction of 2-aminobenzophenone with glyoxylic acid, followed by the addition of methanol and hydrochloric acid. The Friedlander synthesis involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
7-Methoxy-3-phenyl-2-quinolinol has been extensively studied for its potential biological and medicinal properties. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities. 7-Methoxy-3-phenyl-2-quinolinol has also been investigated for its potential use as a fluorescent probe for metal ions and as a chelating agent for the treatment of metal overload diseases.
Propriétés
IUPAC Name |
7-methoxy-3-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-13-8-7-12-9-14(11-5-3-2-4-6-11)16(18)17-15(12)10-13/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLACADSVJJPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475323 | |
| Record name | 7-METHOXY-3-PHENYL-2-QUINOLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-phenyl-2-quinolinol | |
CAS RN |
141748-56-3 | |
| Record name | 7-METHOXY-3-PHENYL-2-QUINOLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)
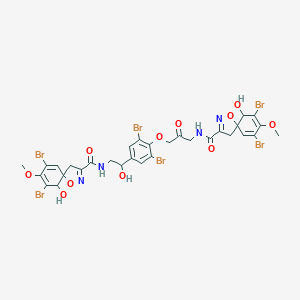
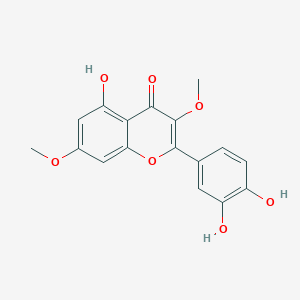
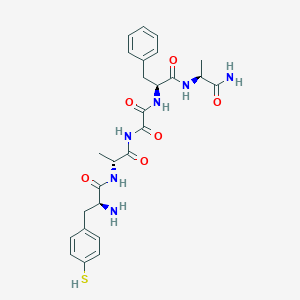
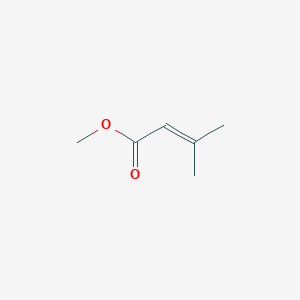
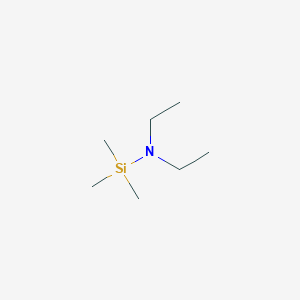
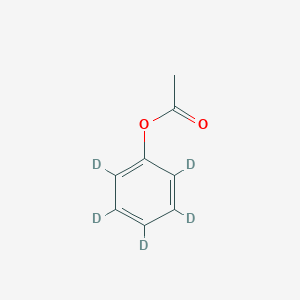
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B124415.png)
![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
